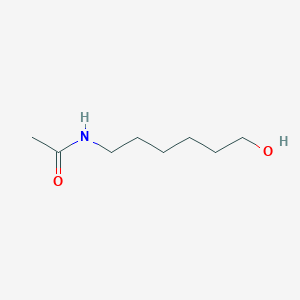

Acetamide, N-(6-hydroxyhexyl)-

Descripción

Acetamide, N-(6-hydroxyhexyl)- (chemical formula: C₈H₁₇NO₂; molecular weight: 175.23 g/mol) is an acetamide derivative featuring a hydroxyl group at the terminal position of a six-carbon alkyl chain attached to the nitrogen atom. This compound combines the hydrogen-bonding capability of the hydroxyl group with the amide’s polarity, influencing its solubility, reactivity, and biological interactions.

Propiedades

Número CAS |

23363-92-0 |

|---|---|

Fórmula molecular |

C8H17NO2 |

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

N-(6-hydroxyhexyl)acetamide |

InChI |

InChI=1S/C8H17NO2/c1-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |

Clave InChI |

VJPODIJDERZHMG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCCCCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-hydroxyhexyl)- typically involves the reaction of 6-aminohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Aminohexanol+Acetic Anhydride→Acetamide, N-(6-hydroxyhexyl)-+Acetic Acid

Industrial Production Methods: Industrial production of Acetamide, N-(6-hydroxyhexyl)- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions: Acetamide, N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted acetamides with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Acetamide, N-(6-hydroxyhexyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .

Biology: In biological research, Acetamide, N-(6-hydroxyhexyl)- is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of specific functional groups in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry: Acetamide, N-(6-hydroxyhexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mecanismo De Acción

The mechanism of action of Acetamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Acetamide, N-(6-hydroxyhexyl)- and its analogs:

Solubility and Reactivity

- N-(6-Hydroxyhexyl)acetamide: Expected to exhibit higher water solubility than N-(6-aminohexyl)acetamide due to the hydroxyl group’s stronger H-bonding capacity. However, its longer hexyl chain may reduce solubility compared to N-(2-hydroxyethyl)acetamide .

- N-(6-Azidohexyl)acetamide: Preferentially soluble in organic solvents (e.g., DCM, DMF) due to the non-polar azide group, enabling applications in synthetic chemistry .

Research Findings and Case Studies

Substituent Effects on Solid-State Properties

highlights that substituents on acetamide derivatives significantly alter crystal structures. For example, electron-withdrawing groups (e.g., nitro) in meta-substituted trichloroacetamides reduce symmetry and modify lattice constants. By analogy, the hydroxyl group in N-(6-hydroxyhexyl)acetamide may promote intermolecular H-bonding, leading to distinct crystalline phases compared to azido or amino analogs.

Pharmacological Activity of Pyridazinone Acetamides

demonstrates that substituents on acetamide derivatives influence receptor specificity. For instance, methoxybenzyl groups in pyridazinone acetamides determine agonist activity for FPR1/FPR2 receptors. This suggests that the hydroxyl group in N-(6-hydroxyhexyl)acetamide could be tailored for targeted biological interactions.

Q & A

Q. What are the recommended synthetic routes for N-(6-hydroxyhexyl)acetamide, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: Synthesis of N-(6-hydroxyhexyl)acetamide typically involves the reaction of 6-aminohexanol with acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acetylation to minimize side reactions (e.g., over-acetylation).

- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the acetylating agent.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Stoichiometric excess of acetylating agent (1.2 equivalents) and inert atmosphere (N₂/Ar) prevent oxidation of the hydroxyhexyl group.

Q. How can researchers characterize the purity and structural integrity of N-(6-hydroxyhexyl)acetamide using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Advanced Research Questions

Q. What experimental strategies are effective in analyzing the conformational dynamics of N-(6-hydroxyhexyl)acetamide in solution?

Methodological Answer:

- Variable-Temperature NMR :

- Molecular Dynamics (MD) Simulations :

- X-ray Crystallography :

Q. How can researchers investigate the interaction between N-(6-hydroxyhexyl)acetamide and biological macromolecules (e.g., proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) :

- Saturation Transfer Difference (STD) NMR :

- Isothermal Titration Calorimetry (ITC) :

Q. How should researchers address contradictions in solubility data for N-(6-hydroxyhexyl)acetamide across different solvent systems?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) :

- Solubility Parameter Calculations :

- Spectrophotometric Assays :

Q. What computational approaches are suitable for predicting the reactivity of N-(6-hydroxyhexyl)acetamide in nucleophilic acyl substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Transition State Modeling :

- Solvent Effect Simulations :

- Apply the COSMO-RS model to predict reaction rates in aprotic (DMF) vs. protic (ethanol) solvents. Correlate with experimental kinetic data .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.